molecular formula C14H13ClN2O2 B1341487 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide CAS No. 725704-79-0

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide

Cat. No. B1341487
CAS RN: 725704-79-0
M. Wt: 276.72 g/mol
InChI Key: AROSSPUARKQIDJ-UHFFFAOYSA-N
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Description

2-Amino-N-(3-chloro-2-methoxyphenyl)benzamide, commonly referred to as AMC, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 150-153°C and a molecular weight of 241.6 g/mol. AMC is a derivative of benzamide, and is synthesized by a reaction between 3-chloro-2-methoxyphenylacetic acid and ammonium acetate.

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including compounds structurally related to 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide, have shown potential as powerful antioxidants. These compounds act by scavenging free radicals, with their antioxidant activity inferred through electrochemical oxidation studies. The primary amino group in these compounds is identified as the main electroactive center, undergoing a complex, pH-dependent oxidation process. This reaction suggests their utility in neutralizing oxidative stress, which is implicated in numerous diseases and aging processes (Jovanović et al., 2020).

Molecular Structure and Characterization

Studies on benzamide derivatives closely related to this compound have explored their crystalline forms, showcasing the significance of molecular structure in their pharmacological and chemical properties. For example, the characterization of polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) provides insights into how structural variations can affect physical and chemical stability, which is crucial for drug formulation and design (Yanagi et al., 2000).

Pharmacological Implications

The synthesis of Gefitinib, a notable anticancer drug, involves intermediates structurally akin to this compound. This highlights the compound's relevance in the synthesis of complex pharmaceuticals, underscoring its importance in medicinal chemistry and drug development processes (Bo Jin et al., 2005).

Biological Activity

Research into benzamide derivatives with similarities to this compound has revealed antibacterial and antifungal activities. These compounds' interactions with microbial cells suggest potential applications in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Vasu et al., 2005).

properties

IUPAC Name

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-10(15)6-4-8-12(13)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROSSPUARKQIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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